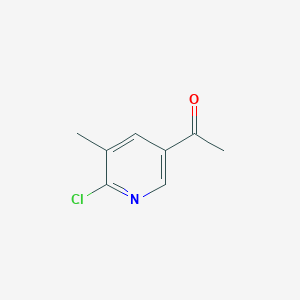

1-(6-Chloro-5-methylpyridin-3-yl)ethanone

Description

Structure

2D Structure

Properties

IUPAC Name |

1-(6-chloro-5-methylpyridin-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO/c1-5-3-7(6(2)11)4-10-8(5)9/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWEZOYOBQZZFBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1Cl)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50856993 | |

| Record name | 1-(6-Chloro-5-methylpyridin-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50856993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256791-13-5 | |

| Record name | 1-(6-Chloro-5-methylpyridin-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50856993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(6-Chloro-5-methylpyridin-3-yl)ethanone

A Note to the Researcher: Data for 1-(6-Chloro-5-methylpyridin-3-yl)ethanone (CAS 1256791-13-5) is notably scarce in publicly accessible scientific literature and safety repositories. This guide synthesizes all available verified information. The absence of detailed experimental protocols, comprehensive spectral data, and physical properties indicates that this compound is likely a niche research chemical or a proprietary intermediate not extensively characterized in public-facing documents. The following information is based on data from chemical suppliers.

Compound Identification and Structure

This compound is a halogenated and alkylated pyridine derivative. Its structure, featuring a ketone functional group, makes it a potential building block in organic synthesis. The chlorine atom and the acetyl group on the pyridine ring are key sites for further chemical modification.

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| Synonyms | Ethanone, 1-(6-chloro-5-methyl-3-pyridinyl)- | [1] |

| CAS Number | 1256791-13-5 | [1] |

| Molecular Formula | C₈H₈ClNO | [1] |

| Molecular Weight | 169.61 g/mol | [1] |

| InChI Key | TWEZOYOBQZZFBF-UHFFFAOYSA-N | [2] |

| Canonical SMILES | CC1=CC(=NC=C1C(=O)C)Cl | N/A |

Chemical Structure:

Physicochemical Properties

Detailed experimental data for the physicochemical properties of this specific compound are not available in the reviewed literature. Properties such as melting point, boiling point, and density have not been publicly documented.

| Property | Value | Source |

| Physical Form | Solid (predicted/supplier data) | N/A |

| Solubility | Data not available | N/A |

| Melting Point | Data not available | N/A |

| Boiling Point | Data not available | N/A |

| Density | Data not available | N/A |

Synthesis and Reactivity

Synthesis: A validated, step-by-step synthesis protocol for this compound is not available in published patents or peer-reviewed articles based on the conducted search. Synthesis of related acetylpyridines often involves the acylation of a corresponding pyridine precursor using Grignard reagents or other organometallic compounds with an acetylating agent. However, a specific, verified pathway for this isomer remains undocumented.

Reactivity Profile (Theoretical): Based on its structure, this compound possesses several reactive sites:

-

The Ketone Group: The carbonyl is susceptible to nucleophilic attack, allowing for reactions such as reduction to an alcohol, formation of imines/oximes, and aldol-type condensations.

-

The Pyridine Ring: The nitrogen atom imparts basicity and can be quaternized. The ring itself can undergo nucleophilic aromatic substitution, potentially displacing the chlorine atom, although this is influenced by the activating/deactivating effects of the other substituents.

-

Aryl Halide: The chloro-substituent can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig amination), enabling the formation of C-C and C-N bonds at this position.

Spectroscopic Data

No experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound has been found in the public domain. Chemical suppliers may hold this data internally but have not published it.

Applications in Research and Development

Given its structure as a functionalized pyridine, this compound is positioned as a chemical intermediate or building block for the synthesis of more complex molecules. Halogenated pyridines are common scaffolds in medicinal chemistry and agrochemical research. The specific substitution pattern may be of interest for creating derivatives with potential biological activity, though no specific applications have been documented.

Safety and Handling

The following safety information is derived from supplier safety data sheets. As with any chemical, it should be handled only by trained professionals in a well-ventilated laboratory, using appropriate personal protective equipment (PPE).

GHS Hazard Statements: [2]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Codes: [2]

-

P260: Do not breathe dust/fume/gas/mist/vapours/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P405: Store locked up.

Logical Relationship of Safety Precautions

Caption: Workflow for handling and responding to exposure to this compound.

References

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 1-(6-Chloro-5-methylpyridin-3-yl)ethanone

Abstract

In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's structure is a cornerstone of scientific rigor. This in-depth technical guide provides a comprehensive walkthrough of the structure elucidation of 1-(6-Chloro-5-methylpyridin-3-yl)ethanone, a substituted pyridine derivative of interest to researchers in medicinal chemistry. In the absence of publicly available experimental spectroscopic data for this specific compound, this guide will leverage high-fidelity predicted data from established computational tools to illustrate the principles and workflow of structural confirmation. We will delve into the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, explaining not just the data, but the scientific rationale behind the interpretation. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the practical application of modern analytical techniques in structural chemistry.

Introduction: The Imperative of Structural Integrity

The biological activity of a small molecule is intrinsically linked to its three-dimensional structure. Even minor variations in atomic connectivity or stereochemistry can lead to profound differences in efficacy, selectivity, and safety. Therefore, the unequivocal confirmation of a synthesized compound's structure is a non-negotiable prerequisite for its advancement in any research or development pipeline.

This compound presents a moderately complex structure featuring a substituted pyridine ring, a common scaffold in pharmacologically active compounds. The presence of a chlorine atom, a methyl group, and an acetyl group on the pyridine ring gives rise to a unique set of spectroscopic signatures. This guide will simulate a real-world scenario where a chemist has synthesized a compound believed to be this compound and must now rigorously prove its identity.

To achieve this, we will employ a multi-technique approach, as no single analytical method can provide all the necessary information for an unambiguous structure determination. The workflow for this elucidation is outlined below.

Caption: A generalized workflow for the structure elucidation of a synthetic compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can glean detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within a molecule.

For the purpose of this guide, ¹H and ¹³C NMR spectra were predicted using NMRDB.org, a widely used online platform that employs a combination of HOSE (Hierarchical Organisation of Spherical Environments) codes and neural networks for accurate chemical shift prediction.[1][2]

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in 0.6 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is due to its excellent solubilizing properties for a wide range of organic compounds and its single, well-defined residual solvent peak.

-

Instrumentation: Acquire the spectra on a 400 MHz NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Acquire 16 scans with a relaxation delay of 2 seconds.

-

Process the data with a line broadening of 0.3 Hz.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the range of 0 to 220 ppm.

-

Acquire 1024 scans with a relaxation delay of 2 seconds, using proton decoupling.

-

Process the data with a line broadening of 1.0 Hz.

-

Predicted ¹H NMR Data and Interpretation

The predicted ¹H NMR spectrum of this compound in CDCl₃ at 400 MHz is summarized in the table below.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| 8.85 | Doublet (d) | 1H | H-2 | The proton at position 2 is adjacent to the nitrogen atom, which strongly deshields it, pushing it significantly downfield. It is coupled to the proton at H-4, resulting in a doublet. |

| 8.15 | Doublet (d) | 1H | H-4 | The proton at position 4 is also on the electron-deficient pyridine ring. It is coupled to the proton at H-2, giving a doublet. |

| 2.65 | Singlet (s) | 3H | -COCH₃ | The three protons of the acetyl methyl group are equivalent and not coupled to any other protons, hence they appear as a singlet. The adjacent carbonyl group deshields them to this region. |

| 2.45 | Singlet (s) | 3H | Py-CH₃ | The three protons of the methyl group on the pyridine ring are equivalent and not coupled to any other protons, resulting in a singlet. |

The interpretation of the predicted ¹H NMR spectrum strongly supports the proposed structure. The two doublets in the aromatic region are characteristic of a 2,4-disubstituted pyridine ring. The downfield chemical shifts of these protons are consistent with the electron-withdrawing nature of the pyridine nitrogen and the acetyl group. The two singlets, each integrating to three protons, correspond to the acetyl methyl and the pyridine methyl groups, respectively.

Predicted ¹³C NMR Data and Interpretation

The predicted ¹³C NMR spectrum provides complementary information, revealing the carbon framework of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| 196.5 | C=O | The carbonyl carbon of the acetyl group is highly deshielded and typically appears in this downfield region. |

| 152.0 | C-6 | This carbon is attached to the electronegative chlorine atom and the ring nitrogen, causing a significant downfield shift. |

| 150.5 | C-2 | The carbon adjacent to the nitrogen atom is deshielded. |

| 140.0 | C-4 | Aromatic carbon deshielded by the ring nitrogen and the acetyl group. |

| 132.0 | C-3 | The carbon bearing the acetyl group. |

| 128.5 | C-5 | The carbon bearing the methyl group. |

| 26.0 | -COCH₃ | The methyl carbon of the acetyl group. |

| 18.0 | Py-CH₃ | The methyl carbon attached to the pyridine ring. |

The predicted ¹³C NMR spectrum is also in full agreement with the structure of this compound. The presence of the carbonyl carbon at a very low field is a key indicator of the acetyl group. The chemical shifts of the pyridine ring carbons are consistent with the substitution pattern and the electronic effects of the chloro, methyl, and acetyl substituents.

Mass Spectrometry: Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry is an indispensable technique for determining the molecular weight of a compound and gaining insights into its structure through the analysis of its fragmentation pattern.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography.

-

Ionization: Use a standard electron ionization energy of 70 eV. This energy is sufficient to cause ionization and reproducible fragmentation.

-

Analysis: Scan a mass-to-charge (m/z) range of 50-300.

Predicted Mass Spectrum and Interpretation

The predicted mass spectrum of this compound would exhibit the following key features:

-

Molecular Ion (M⁺): The molecular formula is C₈H₈ClNO. The calculated monoisotopic mass is 169.0294 g/mol . A key feature will be the isotopic pattern of the molecular ion peak due to the presence of chlorine. We expect to see two peaks: one for the ³⁵Cl isotope (M⁺) at m/z 169 and another for the ³⁷Cl isotope (M+2) at m/z 171, with a relative intensity ratio of approximately 3:1. This isotopic signature is a definitive indicator of the presence of one chlorine atom.

-

Key Fragment Ions:

-

m/z 154 ([M-CH₃]⁺): Loss of a methyl radical from the acetyl group is a common fragmentation pathway for methyl ketones.

-

m/z 126 ([M-COCH₃]⁺): Cleavage of the bond between the pyridine ring and the acetyl group, resulting in the loss of an acetyl radical.

-

m/z 43 ([CH₃CO]⁺): The acetyl cation is a very stable and common fragment for compounds containing an acetyl group.

-

Caption: Predicted major fragmentation pathways in EI-MS.

The predicted mass spectrum provides the crucial confirmation of the molecular weight and the elemental composition (specifically, the presence of one chlorine atom). The fragmentation pattern is also consistent with the proposed structure, showing characteristic losses of the methyl and acetyl groups.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational frequencies of their bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

-

Background Correction: A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.

Predicted IR Absorption Bands and Interpretation

Based on the structure of this compound, the following characteristic absorption bands are expected:

| Wavenumber (cm⁻¹) | Vibration | Functional Group | Rationale |

| ~3100-3000 | C-H stretch | Aromatic (Pyridine) | Stretching vibrations of C-H bonds on the pyridine ring. |

| ~2950-2850 | C-H stretch | Aliphatic (Methyl) | Stretching vibrations of C-H bonds in the methyl groups. |

| ~1700 | C=O stretch | Ketone | A strong absorption characteristic of the carbonyl group in the acetyl moiety.[3] |

| ~1600-1450 | C=C and C=N stretch | Aromatic (Pyridine) | Ring stretching vibrations of the pyridine nucleus. |

| ~850-750 | C-Cl stretch | Chloroalkane | Stretching vibration of the carbon-chlorine bond. |

The IR spectrum serves as a quick check for the presence of key functional groups. The most prominent and diagnostic peak would be the strong absorption around 1700 cm⁻¹, confirming the presence of the carbonyl group. The combination of aromatic and aliphatic C-H stretches, along with the pyridine ring vibrations and the C-Cl stretch, would provide further evidence for the proposed structure.

Conclusion: A Coherent Structural Narrative

The structure elucidation of this compound is a process of assembling a coherent narrative from multiple, independent lines of spectroscopic evidence. The predicted ¹H and ¹³C NMR spectra provide a detailed map of the proton and carbon framework, confirming the substitution pattern on the pyridine ring and the presence of the acetyl and methyl groups. Mass spectrometry corroborates the molecular weight and elemental formula, with the characteristic 3:1 isotopic pattern of the molecular ion peak providing definitive evidence for the presence of a single chlorine atom. Finally, IR spectroscopy confirms the presence of the key functional groups, most notably the carbonyl group of the ethanone moiety.

By integrating the data from these three powerful analytical techniques, we can confidently and unambiguously confirm the structure of the synthesized compound as this compound. This rigorous approach to structure elucidation is fundamental to ensuring the quality and reliability of chemical research and is an essential skill for any scientist working in the field of drug development.

References

An In-depth Technical Guide to 1-(6-Chloro-5-methylpyridin-3-yl)ethanone (CAS No: 1256791-13-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(6-Chloro-5-methylpyridin-3-yl)ethanone is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its structural motif, featuring a halogenated and methylated pyridine ring coupled with an ethanone group, makes it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, safety considerations, and its emerging role in pharmaceutical research.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. Below is a summary of the key properties of this compound.

| Property | Value | Source |

| CAS Number | 1256791-13-5 | [Internal Data] |

| Molecular Formula | C₈H₈ClNO | [Internal Data] |

| Molecular Weight | 169.61 g/mol | [Internal Data] |

| Appearance | Solid (predicted) | - |

| Purity | ≥95% | [1] |

| Hazard Statements | Harmful if swallowed, Causes serious eye irritation | [2] |

Synthesis and Mechanistic Insights

A likely synthetic precursor would be 2-chloro-3-methylpyridine. The introduction of the acetyl group at the 3-position of the pyridine ring can be challenging due to the directing effects of the existing substituents. However, modern cross-coupling methodologies offer a robust solution.

Below is a proposed synthetic workflow:

Caption: Proposed synthetic workflow for this compound.

Causality Behind Experimental Choices:

-

Directed ortho-metalation (DoM): This strategy is chosen due to the directing effect of the chloro and methyl groups on the pyridine ring, which can facilitate the deprotonation at the C3 position by a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA). The low temperature is crucial to prevent side reactions and decomposition of the lithiated intermediate.

-

Acylation with N,N-dimethylacetamide: This acetylating agent is selected for its reactivity towards the organolithium intermediate and its ability to form the desired ketone. Other acetylating agents like acetyl chloride could also be used, but might lead to over-addition or other side reactions.

-

Aqueous Work-up and Purification: Standard procedures are necessary to quench the reaction, remove inorganic byproducts, and isolate the final product with high purity. Column chromatography is a standard and effective method for purifying organic compounds.

Applications in Drug Discovery and Development

Substituted pyridines are a cornerstone in medicinal chemistry due to their presence in numerous approved drugs and bioactive molecules. The specific combination of chloro, methyl, and ethanone groups in this compound provides several avenues for its application as a key intermediate in drug discovery.

The ethanone functional group is particularly valuable as it can serve as a handle for a variety of chemical transformations, allowing for the construction of more complex molecular architectures. For instance, it can undergo:

-

Reductions: To form the corresponding alcohol, which can be a key pharmacophoric feature or a point for further functionalization.

-

Condensation reactions: With hydrazines or other nucleophiles to form heterocyclic systems like pyrazoles or pyrazolines, which are known to exhibit a wide range of biological activities.

-

Alpha-functionalization: The protons on the methyl group of the ethanone are acidic and can be removed to form an enolate, which can then react with various electrophiles to introduce new substituents.

While specific drugs derived directly from this compound are not yet prominent in the literature, its structural similarity to intermediates used in the synthesis of kinase inhibitors and other targeted therapies suggests its potential in this area. The chloro and methyl groups on the pyridine ring can influence the molecule's pharmacokinetic properties, such as metabolic stability and membrane permeability.

Safety and Handling

As a chemical intermediate, proper handling of this compound is essential to ensure laboratory safety. The available safety data sheet (SDS) indicates that the compound is harmful if swallowed and causes serious eye irritation[2].

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) should be worn.

-

Skin and Body Protection: A lab coat and appropriate footwear should be worn.

Handling Procedures:

-

Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.

-

Avoid contact with skin, eyes, and clothing.

-

Wash hands thoroughly after handling.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials.

First Aid Measures:

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician.

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

In Case of Skin Contact: Wash with plenty of soap and water.

Below is a decision-making workflow for the safe handling of this compound.

Caption: Decision workflow for the safe handling of this compound.

Conclusion

This compound is a valuable chemical entity with significant potential as a building block in the synthesis of novel compounds for drug discovery and development. Its versatile functionality and the established importance of the substituted pyridine scaffold in medicinal chemistry underscore its relevance to researchers in the pharmaceutical sciences. While detailed experimental data and specific applications are still emerging, the foundational information provided in this guide serves as a critical resource for scientists working with this compound, promoting both innovative research and safe laboratory practices.

References

"1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone" synthesis overview

An In-Depth Technical Guide to the Synthesis of 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone

Abstract

1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone, a sophisticated ketone derivative identified by CAS number 221615-75-4, serves as a pivotal advanced intermediate in the synthesis of Etoricoxib. Etoricoxib is a highly selective cyclooxygenase-2 (COX-2) inhibitor, a class of non-steroidal anti-inflammatory drugs (NSAIDs) valued for their efficacy in treating inflammatory conditions with a potentially reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[1][2] The molecular architecture of this intermediate, featuring a methyl-substituted pyridine ring linked to a methylsulfonyl-functionalized phenyl group via an ethanone bridge, is specifically designed to facilitate the construction of Etoricoxib's complex framework.[3][2]

Given its commercial importance, the development of efficient, scalable, and economically viable synthetic routes to this ketosulfone is a primary objective for pharmaceutical and chemical manufacturing. This guide provides a detailed examination of the predominant synthetic strategies, focusing on the underlying chemical principles, step-by-step experimental protocols, and the rationale behind process choices. We will explore two principal pathways: the direct condensation of activated precursors and the systematic oxidation of a thioether intermediate.

Introduction

The synthesis of Active Pharmaceutical Ingredients (APIs) is a multi-stage process where the efficiency of each step directly impacts the final product's cost and purity. For a widely-used therapeutic agent like Etoricoxib, the synthesis of its key building blocks, such as 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone (hereafter referred to as the "target ketosulfone"), is of critical industrial relevance.[4][5] The structure of the target ketosulfone is integral to forming the final drug substance, making its synthesis a focal point of process chemistry optimization.[2]

The primary challenges in its production include achieving high yields and exceptional purity (>99%), minimizing the formation of impurities, and designing processes that are both environmentally sustainable ("green") and scalable for industrial production. This document synthesizes information from patent literature and chemical journals to present a comprehensive overview for researchers and drug development professionals.

Core Synthetic Precursors: Preparation and Strategy

The successful synthesis of the target ketosulfone relies on the efficient preparation of two key starting materials: a derivative of phenylacetic acid bearing a methylsulfonyl group and an activated form of 6-methylnicotinic acid.

Synthesis of 4-(Methylsulfonyl)phenylacetic Acid

4-(Methylsulfonyl)phenylacetic acid (CAS: 90536-66-6) is a white to yellowish crystalline powder that serves as the backbone for the C2-aryl moiety of the target molecule.[6] Its synthesis is a critical preliminary step.

Rationale for Synthesis: While commercially available, in-house synthesis is often required for large-scale production to control cost and quality. A common and effective method is the Willgerodt-Kindler reaction followed by hydrolysis, starting from 4-(methylsulfonyl)acetophenone.[1]

Experimental Protocol: Willgerodt-Kindler Reaction and Hydrolysis [1][7]

-

Thioamide Formation: In a round-bottom flask, 1-(4-methanesulfonylphenyl)ethanone (20 mmol), morpholine (60 mmol), and elemental sulfur (40 mmol) are combined. The mixture is heated to reflux (approx. 125°C) for 2 hours.

-

Hydrolysis: The reaction mixture is cooled, and a 3N aqueous solution of sodium hydroxide (20 mL) is added. The mixture is then refluxed for an additional 30 minutes to hydrolyze the intermediate thioamide.

-

Work-up and Isolation: After cooling, the mixture is filtered. The filtrate is acidified with dilute hydrochloric acid to a pH of 6. This step is designed to precipitate impurities, which are then removed by washing with ethyl acetate.

-

Final Precipitation: The resulting aqueous fraction is further acidified with dilute HCl to a pH of ~2, which precipitates the pure 4-(methylsulfonyl)phenylacetic acid as a white solid.

-

Purification: The product can be further purified by recrystallization from an ethanol/water mixture to yield high-purity crystals.[7]

Synthesis of Activated 6-Methylnicotinic Acid Derivatives

To facilitate the condensation reaction, the carboxylic acid of 6-methylnicotinic acid must be activated. This is typically achieved by converting it into an ester, most commonly the methyl ester.

Rationale for Activation: The direct condensation of a carboxylic acid with a carbon nucleophile is generally not feasible. Conversion to an ester provides a suitable electrophilic center for the reaction while being stable enough for isolation and handling.

Experimental Protocol: Fischer Esterification to Methyl 6-methylnicotinate [8]

-

Reaction Setup: 6-Methylnicotinic acid (0.1 mole) is suspended in methanol.

-

Catalyst Addition: A catalytic amount of concentrated sulfuric acid is carefully added to the suspension.

-

Reflux: The mixture is heated to reflux and maintained for several hours (typically 12-17 hours) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Neutralization: After cooling to room temperature, the reaction mixture is carefully neutralized with a saturated aqueous solution of sodium bicarbonate until the evolution of CO2 gas ceases.

-

Extraction and Isolation: The product is extracted from the aqueous mixture using an organic solvent such as chloroform or ethyl acetate. The combined organic layers are dried over an anhydrous drying agent (e.g., Na2SO4).

-

Purification: The solvent is removed under reduced pressure to yield methyl 6-methylnicotinate, often as an off-white solid, with reported yields around 75%.[8]

Primary Synthetic Pathways to the Target Ketosulfone

Two major strategies dominate the synthesis of the target ketosulfone, each with distinct advantages regarding process control, reagent selection, and impurity profiles.

Pathway A: One-Pot Condensation of Precursors

This elegant and efficient route involves the direct condensation of an activated derivative of 4-(methylsulfonyl)phenylacetic acid with methyl 6-methylnicotinate. This method is favored for its atom economy and reduced number of unit operations.

Causality and Mechanistic Insight: The reaction proceeds via the formation of a dianion or a metal salt of 4-(methylsulfonyl)phenylacetic acid, which acts as a potent nucleophile.[4] Strong bases like sodium hydride or Grignard reagents (e.g., t-BuMgCl) are required to deprotonate both the carboxylic acid and the alpha-carbon, generating the reactive species. This nucleophile then attacks the electrophilic carbonyl carbon of the methyl 6-methylnicotinate, leading to the formation of the ketone after an acidic work-up. The use of anhydrous solvents like Tetrahydrofuran (THF) is critical to prevent quenching of the highly reactive base and anionic intermediates.[4]

Workflow for Pathway A: Condensation

Caption: Workflow for the one-pot condensation synthesis.

Experimental Protocol: One-Pot Synthesis [4][9]

-

Reaction Setup: In a dry, inert-atmosphere flask, 4-(methylsulfonyl)phenylacetic acid (1.0 molar equivalent) is suspended in anhydrous THF.

-

Base Addition: The mixture is heated to 65-70°C. A solution of t-butylmagnesium chloride (t-BuMgCl, 1.0 M in THF) is added. This step generates the reactive magnesium salt.

-

Ester Addition: A solution of methyl 6-methylnicotinate (typically ~0.5 equivalents to drive the reaction with the excess acid salt) in anhydrous THF is added slowly to the reaction mixture while maintaining the reflux temperature.

-

Reaction Monitoring: The reaction is maintained at 65-70°C for 1-3 hours and monitored by HPLC for the disappearance of the starting materials.

-

Work-up: The reaction is cooled and quenched by carefully adding it to an aqueous acidic solution (e.g., dilute HCl).

-

Isolation: The product is isolated through standard organic synthesis techniques, including extraction, washing, and crystallization. Molar yields for this process are typically reported in the range of 78-88%.[4]

| Reagent | Molar Equiv. | Purpose |

| 4-(Methylsulfonyl)phenylacetic Acid | 1.0 | Nucleophile Precursor |

| t-Butylmagnesium Chloride (1M) | ~2.0 | Strong Base |

| Methyl 6-methylnicotinate | ~0.5 | Electrophile |

| Anhydrous THF | - | Solvent |

| Dilute HCl | - | Quench/Work-up |

Table 1: Representative Reagents for Pathway A.

Pathway B: Oxidation of Thioether Intermediate

This widely-used industrial method involves the synthesis of a thioether precursor, 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfanyl)phenyl]ethanone, which is subsequently oxidized to the desired sulfone.[10][11]

Causality and Mechanistic Insight: This pathway separates the carbon-carbon bond formation from the final functional group transformation. The initial condensation to form the ketosulfide is often more straightforward than the direct ketosulfone synthesis. The critical step is the selective oxidation of the sulfide to a sulfone without over-oxidizing other parts of the molecule. A mixture of hydrogen peroxide and an acid (like methanesulfonic acid or sulfuric acid) is a powerful and common oxidizing system.[10][11][12] The acid protonates the hydrogen peroxide, increasing its electrophilicity and making it a more potent oxidant. Careful temperature control is paramount to prevent runaway reactions and ensure selectivity.

Workflow for Pathway B: Oxidation Route

Caption: Workflow for the thioether oxidation synthesis pathway.

Experimental Protocol: Oxidation of Ketosulfide [10][12]

-

Reaction Setup: In a three-necked flask equipped for temperature control, 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfanyl)phenyl]ethanone (1.0 equiv.) is dissolved in ice-cold acetic acid and methanesulfonic acid (1.2 equiv.).

-

Cooling: The reaction mixture is cooled to between 5-10°C using an ice bath.

-

Oxidant Addition: A 30% w/w solution of hydrogen peroxide (3.0 equiv.) is added slowly and dropwise, ensuring the internal temperature does not exceed 10°C.

-

Reaction: After the addition is complete, the mixture is allowed to warm to room temperature (20-25°C) and stirred for at least 6 hours.

-

Work-up and Isolation: Upon completion, the reaction is cooled to 0-5°C, and water is added to precipitate the product. The resulting suspension is stirred, filtered, and the solid product is washed thoroughly with water.

-

Drying: The raw product is dried in a vacuum oven at 50-65°C to yield the target ketosulfone, often as a yellow or white solid.[10][13]

| Reagent | Volume/Equiv. | Purpose |

| Ketosulfide Precursor | 1.0 equiv. | Starting Material |

| Acetic Acid | 1.5 volumes | Solvent |

| Methanesulfonic Acid | 1.2 equiv. | Acid Catalyst |

| Hydrogen Peroxide (30%) | 3.0 equiv. | Oxidizing Agent |

| Water | - | Precipitation/Washing |

Table 2: Representative Reagents for Pathway B.

Purification and Physicochemical Properties

Regardless of the synthetic pathway, achieving pharmaceutical-grade purity requires a robust purification step.

Purification Protocol: Recrystallization [10][13]

-

The crude target ketosulfone is dissolved in a suitable solvent at an elevated temperature. N,N-dimethylformamide (DMF) is effective, with the crude material being dissolved at 120°C.[10][13]

-

The hot solution is then cooled slowly to room temperature (e.g., 25°C), allowing for the formation of well-defined crystals.

-

The suspension is stirred for several hours to maximize crystal growth.

-

The purified product is collected by filtration, washed with a cold solvent like acetone to remove residual DMF, and dried under vacuum at 50°C.[10][13] This process typically yields the final product as a white solid with high purity.

| Property | Value |

| CAS Number | 221615-75-4 |

| Molecular Formula | C15H15NO3S |

| Molecular Weight | 289.35 g/mol |

| Boiling Point | 509.7 ± 50.0 °C at 760 mmHg[3] |

| Density | 1.2 ± 0.1 g/cm³[3] |

| Appearance | White to off-white solid |

Table 3: Physicochemical Properties of the Target Ketosulfone.

Conclusion

The synthesis of 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone is a well-established process in industrial pharmaceutical chemistry, essential for the production of Etoricoxib. The two primary routes—direct condensation and oxidation of a thioether—both offer viable pathways to the target molecule. The choice between them often depends on factors such as raw material availability, process safety infrastructure (especially for handling strong bases and oxidizers), and desired impurity profiles. Ongoing research focuses on developing "greener" protocols that avoid hazardous reagents like tungsten catalysts and minimize the use of organic solvents, aligning with modern principles of sustainable chemical manufacturing.[4][5] This guide provides the foundational knowledge for scientists and researchers to understand, replicate, and innovate upon these critical synthetic processes.

References

- 1. 4-(Methylsulfonyl)phenylacetic Acid | High-Purity Reagent [benchchem.com]

- 2. 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone | 221615-75-4 | Benchchem [benchchem.com]

- 3. innospk.com [innospk.com]

- 4. EP2551265B1 - Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. - Google Patents [patents.google.com]

- 5. patents.justia.com [patents.justia.com]

- 6. Page loading... [wap.guidechem.com]

- 7. 4-Methylsulphonylphenylacetic acid | 90536-66-6 [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. EP2551265A1 - Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. - Google Patents [patents.google.com]

- 10. US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents [patents.google.com]

- 11. A Process For Preparation Of 1 (6 Methylpyridin 3 Yl) 2 [4 [quickcompany.in]

- 12. 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone | 221615-75-4 [chemicalbook.com]

- 13. EP2497767A1 - Improved process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents [patents.google.com]

A Technical Guide to 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone: Synthesis, Characterization, and Application in Etoricoxib Development

Abstract

This technical guide provides a comprehensive overview of 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone, a pivotal chemical intermediate in the synthesis of the selective COX-2 inhibitor, Etoricoxib. The document delves into the compound's formal nomenclature, physicochemical properties, and its critical role within the broader context of anti-inflammatory drug development. Detailed, field-proven synthetic protocols are presented, emphasizing the causality behind experimental choices to ensure reproducibility and high purity. Furthermore, this guide outlines modern analytical techniques for quality control and summarizes essential safety and handling protocols. Designed for researchers, chemists, and drug development professionals, this whitepaper serves as an authoritative resource, bridging the gap between theoretical chemistry and practical application in pharmaceutical manufacturing.

Nomenclature and Chemical Identity

The compound is systematically named according to IUPAC conventions, which provides an unambiguous description of its molecular structure. Its identity is further defined by a unique CAS number and various chemical informatics identifiers.

The IUPAC name for the compound is 1-(6-methyl-3-pyridinyl)-2-(4-methylsulfonylphenyl)ethanone [1]. This name is derived from its core structure: an "ethanone" backbone, which is a two-carbon ketone. The carbonyl carbon (C1) is attached to a 6-methyl-substituted pyridine ring at the 3-position. The alpha-carbon (C2) is linked to a phenyl ring that is substituted with a methylsulfonyl group at the 4-position.

In industrial and laboratory settings, it is also commonly referred to by synonyms such as "Keto Sulfone"[2] or simply by its CAS number, 221615-75-4[1][3][4].

| Identifier | Value |

| IUPAC Name | 1-(6-methyl-3-pyridinyl)-2-(4-methylsulfonylphenyl)ethanone[1] |

| CAS Number | 221615-75-4[4] |

| Molecular Formula | C₁₅H₁₅NO₃S[1][4] |

| SMILES | Cc1ccc(cn1)C(=O)Cc2ccc(cc2)S(=O)(=O)C[5] |

| InChI | InChI=1S/C15H15NO3S/c1-11-3-6-13(10-16-11)15(17)9-12-4-7-14(8-5-12)20(2,18)19/h3-8,10H,9H2,1-2H3[1][4] |

| InChIKey | YBFHILNBYXCJKD-UHFFFAOYSA-N[4] |

Physicochemical Properties

The compound's physical and chemical characteristics dictate its behavior in synthesis, purification, and storage. It is a stable solid under standard laboratory conditions, a property beneficial for its use as a pharmaceutical intermediate.

| Property | Value | Source |

| Molecular Weight | 289.4 g/mol | [1] |

| Physical Form | Solid | |

| Storage Temperature | Room Temperature | |

| Purity (Typical) | >97% |

The molecule's structure, featuring both aromatic (phenyl) and heterocyclic (pyridine) rings along with a polar sulfonyl group, results in moderate solubility in many organic solvents, while its non-polar character is dominant[4]. The methyl group on the pyridine ring can influence the compound's electronic properties and reactivity[4].

The Role in Selective COX-2 Inhibition

The primary significance of 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone lies in its role as a key intermediate in the manufacture of Etoricoxib (marketed as Arcoxia®)[6][7][8][9]. Etoricoxib is a highly selective cyclooxygenase-2 (COX-2) inhibitor, a class of non-steroidal anti-inflammatory drugs (NSAIDs) designed to mitigate the gastrointestinal side effects associated with older, non-selective NSAIDs[10].

COX enzymes mediate the conversion of arachidonic acid to prostaglandins. COX-1 is constitutively expressed and produces prostaglandins responsible for protecting the stomach lining, while COX-2 is induced during inflammation and produces prostaglandins that mediate pain and fever[10][11]. By selectively inhibiting COX-2, Etoricoxib reduces inflammation and pain with a lower risk of gastrointestinal issues[10][12]. The precise and robust synthesis of its intermediates, such as the topic compound, is therefore paramount to ensuring the quality and efficacy of the final drug product.

Synthetic Methodologies

The industrial synthesis of 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone is highly optimized for yield, purity, and cost-effectiveness. The most prevalent and well-documented approach involves the oxidation of its sulfide precursor, 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfanyl)phenyl]ethanone.

Experimental Protocol: Oxidation of Ketosulfide to Ketosulfone

This protocol is a synthesized methodology based on established procedures described in the scientific and patent literature[3][13]. It represents a self-validating system where reaction progress and final product purity are monitored analytically.

Causality Statement: The choice of an oxidative workup is a classic and efficient strategy to convert a sulfide to a sulfone. The use of hydrogen peroxide in an acidic medium provides a potent yet controllable oxidizing environment. Initial cooling is critical to manage the exothermic nature of the oxidation, preventing runaway reactions and the formation of byproducts.

Materials and Reagents:

-

1-(6-methylpyridin-3-yl)-2-[4-(methylsulfanyl)phenyl]ethanone (Ketosulfide precursor)

-

Acetic Acid (glacial)

-

Methanesulfonic Acid

-

Hydrogen Peroxide (30% w/w solution)

-

Sodium Thiosulfate

-

Sodium Hydroxide (30% solution)

-

Deionized Water

Step-by-Step Procedure:

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, charge 1.0 equivalent of the ketosulfide precursor. Add ice-cold acetic acid (approx. 1.5 volumes) and methanesulfonic acid (approx. 1.2 equivalents)[3].

-

Initial Cooling: Cool the reaction mixture to 5-10 °C using an ice bath. This step is crucial for controlling the initial exotherm upon addition of the oxidant.

-

Oxidant Addition: Slowly add 30% hydrogen peroxide (approx. 3.0 equivalents) dropwise via the dropping funnel, ensuring the internal temperature is maintained between 5-10 °C[3].

-

Reaction Progression: After the addition is complete, allow the mixture to warm to 20-25 °C and then heat to approximately 50 °C. Maintain this temperature with stirring for at least 6 hours, or until reaction completion is confirmed by a suitable analytical method (e.g., HPLC or TLC)[3].

-

Quenching: Cool the mixture to 0-5 °C. Prepare a solution of sodium thiosulfate in water and add it in batches to the reaction mixture to quench any unreacted hydrogen peroxide.

-

Precipitation and Neutralization: Adjust the pH of the mixture to 5.5-6.5 using a 30% sodium hydroxide solution[3]. This neutralization step causes the product to precipitate out of the aqueous solution.

-

Isolation and Washing: Stir the resulting suspension at 20-25 °C for 2 hours to ensure complete precipitation. Filter the solid product and wash it thoroughly with deionized water (2 x 4 volumes) to remove residual salts and acids[7].

-

Drying: Dry the isolated solid product under vacuum at 40-50 °C for at least 12 hours to yield the final 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone[3][7].

Analytical Characterization and Quality Control

Ensuring the purity and identity of 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone is a non-negotiable step in pharmaceutical manufacturing. The compound itself serves as a critical reference standard for monitoring impurities in the final Etoricoxib API[2].

High-Performance Liquid Chromatography (HPLC): This is the primary method for assessing the purity of the intermediate. A well-developed HPLC method can effectively separate the target compound from starting materials, the ketosulfide precursor, and other process-related impurities. Purity levels are typically determined by the area percentage (A%) of the main peak in the chromatogram[8].

Other Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used for unambiguous structural confirmation of the synthesized compound.

-

Mass Spectrometry (MS): Provides accurate molecular weight determination, confirming the compound's identity.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify characteristic functional groups, such as the ketone (C=O) and sulfone (S=O) stretches.

Safety and Handling

Proper handling of all chemical intermediates is essential for laboratory and personnel safety. Based on aggregated GHS data, the compound presents moderate hazards that require standard precautions.

| GHS Hazard Information | Code | Description |

| Pictogram | Warning | |

| Hazard Statements | H315 | Causes skin irritation[1] |

| H412 | Harmful to aquatic life with long lasting effects[1] |

Safe Handling Procedures:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat. Avoid contact with skin and eyes[2].

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid the formation and inhalation of dust and aerosols[2].

-

Storage: Store in a cool, dry place in a tightly sealed container. The compound should be stored under an inert atmosphere as it may be hygroscopic[2].

Conclusion

1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone is more than a mere precursor; it is a meticulously designed and controlled building block that is fundamental to the production of the important anti-inflammatory drug, Etoricoxib. Its synthesis via the oxidation of a ketosulfide intermediate is a robust and scalable process, underpinned by precise control of reaction conditions. The stringent analytical characterization of this intermediate is directly linked to the quality, safety, and efficacy of the final pharmaceutical product. This guide has provided a detailed, technically grounded overview intended to support the work of professionals in the fields of chemical synthesis and drug development.

References

- 1. 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone | C15H15NO3S | CID 9925991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-(6-Methyl-3-pyridinyl)-2-(4-methyl sulfonyl) phenyl ethanone (keto Sulfone) Online | 1-(6-Methyl-3-pyridinyl)-2-(4-methyl sulfonyl) phenyl ethanone (keto Sulfone) Manufacturer and Suppliers [scimplify.com]

- 3. 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone | 221615-75-4 [chemicalbook.com]

- 4. CAS 221615-75-4: 1-(6-Methylpyridin-3-yl)-2-[4-(methylsulf… [cymitquimica.com]

- 5. 1-(6-Methyl-3-pyridinyl)-2-[4-(methylsulfonyl)phenyl]ethanone [lgcstandards.com]

- 6. 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone | 221615-75-4 | Benchchem [benchchem.com]

- 7. US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents [patents.google.com]

- 8. EP2551265B1 - Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. - Google Patents [patents.google.com]

- 9. A new method for the preparation of the intermediate 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone of etoricoxib - Eureka | Patsnap [eureka.patsnap.com]

- 10. What is the mechanism of Etoricoxib? [synapse.patsnap.com]

- 11. youtube.com [youtube.com]

- 12. Etoricoxib - Wikipedia [en.wikipedia.org]

- 13. A Process For Preparation Of 1 (6 Methylpyridin 3 Yl) 2 [4 [quickcompany.in]

An In-Depth Technical Guide to 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone: Properties, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone, commonly referred to as "ketosulfone," is a pivotal chemical intermediate in the synthesis of various pharmaceutical compounds.[1] Its primary significance lies in its role as a key precursor in the manufacturing of Etoricoxib, a potent and selective cyclooxygenase-2 (COX-2) inhibitor.[2][3][4] Etoricoxib is an important nonsteroidal anti-inflammatory drug (NSAID) used for the management of pain and inflammation associated with various conditions.[2] This guide provides a comprehensive overview of the molecular characteristics, synthesis, and critical applications of this essential building block.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone is fundamental for its effective use in synthetic chemistry and drug development. These properties dictate its reactivity, solubility, and handling requirements.

The molecular formula of the compound is C₁₅H₁₅NO₃S.[5] Its molecular weight is approximately 289.35 g/mol .[5][6] Other sources may report a slightly different value of 289.4 g/mol .[7][8]

Table 1: Key Physicochemical Data

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₁₅NO₃S | [5][6] |

| Molecular Weight | 289.35 g/mol | [5][9] |

| CAS Number | 221615-75-4 | [5][9] |

| Appearance | White to pale yellow crystalline solid | [8] |

| Solubility | Sparingly soluble in water; soluble in ethanol, DMSO, and dichloromethane | [8] |

| Storage Temperature | Room Temperature |

Synthesis and Manufacturing

The synthesis of 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone is a critical process in the production of Etoricoxib.[10] Several synthetic routes have been developed to optimize yield, purity, and cost-effectiveness.[10][11] A common and efficient method involves the oxidation of a precursor sulfide or sulfoxide compound.[3]

General Synthesis Workflow

A prevalent synthetic strategy involves the oxidation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfanyl)phenyl]ethanone.[9] This process converts the sulfide group into a sulfone group, yielding the desired product.[3] The oxidation is often carried out using reagents such as hydrogen peroxide in the presence of an acid catalyst.[9][11]

Below is a generalized, step-by-step protocol for a common laboratory-scale synthesis:

Experimental Protocol: Oxidation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfanyl)phenyl]ethanone

-

Reaction Setup : To a three-necked flask equipped with a thermometer, condenser, and dropping funnel, add 100 g of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfanyl)phenyl]ethanone.[9]

-

Acid Addition : Add 150 mL of ice-cold acetic acid and 30 mL of methanesulfonic acid to the flask.[9]

-

Cooling : Cool the reaction mixture to a temperature between 5-10 °C.[9]

-

Oxidant Addition : Slowly add 120 mL of a 30% w/w hydrogen peroxide solution dropwise, maintaining the temperature between 5-10°C.[9]

-

Reaction : Warm the mixture to 50 °C with stirring at 20-25 °C and allow the reaction to proceed for at least 6 hours.[9]

-

Quenching : After the reaction is complete, cool the mixture to 0-5 °C. In batches, add a solution of 300 g of sodium thiosulfate in water.[9]

-

pH Adjustment : Adjust the pH of the reaction mixture to 5.5-6.5 using a 30% sodium hydroxide solution.[9]

-

Stirring and Filtration : Continue to stir the mixture at 20-25 °C for 2 hours. Filter the resulting suspension.[9]

-

Washing and Drying : Wash the solid product with water (2 x 400 mL) and dry it under a vacuum at 40 °C for at least 12 hours.[9]

Synthesis Workflow Diagram

Caption: Generalized workflow for the synthesis of the target compound.

Role in Drug Development: Etoricoxib Synthesis

The primary application of 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone is as a crucial intermediate in the synthesis of Etoricoxib.[8][12] Etoricoxib is a selective COX-2 inhibitor, a class of drugs that provides anti-inflammatory and analgesic effects with a reduced risk of gastrointestinal side effects compared to traditional NSAIDs.[12]

The synthesis of Etoricoxib from this intermediate often involves a condensation reaction.[13] The specific reaction pathway can vary, but it generally leads to the formation of the final bipyridine structure of Etoricoxib.[13][14] The purity and quality of the starting ketosulfone are paramount to ensuring the efficacy and safety of the final active pharmaceutical ingredient (API).[1][4]

Logical Relationship Diagram

Caption: Role of the intermediate in the synthesis and action of Etoricoxib.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone is classified with the signal word "Warning". It is reported to cause skin irritation (H315) and may be harmful to aquatic life with long-lasting effects (H412).[7] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, should be observed when handling this compound.[7]

Conclusion

1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone is a compound of significant interest in the pharmaceutical industry, primarily due to its indispensable role in the synthesis of the selective COX-2 inhibitor, Etoricoxib. Its well-defined physicochemical properties and established synthetic routes make it a reliable and crucial building block for drug development professionals. A comprehensive understanding of its synthesis, handling, and application is essential for the efficient and safe production of this important therapeutic agent.

References

- 1. 1-(6-Methyl-3-pyridinyl)-2-(4-methyl sulfonyl) phenyl ethanone (keto Sulfone) Online | 1-(6-Methyl-3-pyridinyl)-2-(4-methyl sulfonyl) phenyl ethanone (keto Sulfone) Manufacturer and Suppliers [scimplify.com]

- 2. A convenient synthesis of the key intermediate of selective COX-2 inhibitor Etoricoxib - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents [patents.google.com]

- 4. Etoricoxib Intermediates | Manufacturer | Supplier | SSpharma India [sspharma.com]

- 5. chemscene.com [chemscene.com]

- 6. scbt.com [scbt.com]

- 7. 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone | C15H15NO3S | CID 9925991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. apicule.com [apicule.com]

- 9. 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone | 221615-75-4 [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. A Process For Preparation Of 1 (6 Methylpyridin 3 Yl) 2 [4 [quickcompany.in]

- 12. US9024030B2 - Process for the synthesis of etoricoxib - Google Patents [patents.google.com]

- 13. Portico [access.portico.org]

- 14. Etoricoxib, MK-663, MK-0663, L-791456, Nucoxia, Arcoxia-药物合成数据库 [drugfuture.com]

"1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone" physical properties

An In-Depth Technical Guide to the Physicochemical Properties of 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone, commonly identified by its CAS Number 221615-75-4, is a pivotal chemical intermediate in contemporary pharmaceutical synthesis.[1][2][3] Its primary significance lies in its role as the direct precursor to Etoricoxib, a highly selective cyclooxygenase-2 (COX-2) inhibitor prescribed for the management of pain and inflammation associated with various forms of arthritis and other conditions.[4][5][6][7][8]

The robust and efficient synthesis of Etoricoxib is critically dependent on the quality and handling of this key intermediate, often referred to as "ketosulfone." A comprehensive understanding of its physical properties is therefore not merely academic; it is essential for process optimization, ensuring batch-to-batch consistency, developing stable formulations, and meeting stringent regulatory standards. This guide provides a detailed examination of the known physicochemical characteristics of this compound, supported by experimental protocols and field-proven insights for its characterization.

Chemical Identity and Structure

The molecular structure combines a substituted pyridine ring with a methylsulfonylphenyl moiety, linked by an ethanone group. This unique architecture dictates its chemical reactivity and physical behavior.

Caption: Chemical structure of 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone.

Table 1: Chemical Identifiers

| Identifier | Value |

|---|---|

| IUPAC Name | 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone[3][9] |

| CAS Number | 221615-75-4[3] |

| Molecular Formula | C₁₅H₁₅NO₃S[3][10] |

| Molecular Weight | 289.35 g/mol [2][9][10] |

| Canonical SMILES | CC1=NC=C(C=C1)C(=O)CC2=CC=C(C=C2)S(=O)(=O)C[11] |

| InChI Key | YBFHILNBYXCJKD-UHFFFAOYSA-N[11][12] |

Physicochemical Properties

The physical properties of the ketosulfone intermediate are summarized below. These parameters are fundamental for guiding its purification, drying, milling, and storage.

Table 2: Summary of Physical Properties

| Property | Value | Source(s) |

|---|---|---|

| Physical Form | Solid; White to yellow or cream-colored powder | [2][5][12][13][14] |

| Melting Point | >169°C (decomposes) | [2] |

| 334°C (by DSC) | [5] | |

| Boiling Point | 509.7 ± 50.0 °C (Predicted) | [2][15] |

| Density | 1.242 ± 0.06 g/cm³ (Predicted) | [2][15] |

| pKa | 3.75 ± 0.10 (Predicted) | [2] |

| Solubility | Slightly soluble in DMSO and heated Methanol |[2] |

Detailed Discussion of Properties

-

Physical State and Appearance : The compound is consistently reported as a solid at room temperature.[12] Color variations from white to yellow or cream are noted in literature and commercial sources, which may reflect different levels of purity or the presence of minor impurities from the synthesis process.[5][13][14] Raw product is often yellow, with purification yielding a white solid.[13]

-

Melting Point and Thermal Behavior : There is a significant discrepancy in the reported melting point values: >169°C with decomposition[2] and a much higher 334°C determined by Differential Scanning Calorimetry (DSC).[5] This wide variation is noteworthy. The lower value with decomposition suggests potential thermal instability, while the higher DSC value might correspond to a specific, highly stable crystalline form (polymorph). The possibility of polymorphism is a critical consideration in drug development, as different crystal forms can have different solubilities, stabilities, and processing characteristics. Authoritative characterization via DSC, Thermogravimetric Analysis (TGA), and X-ray Powder Diffraction (XRPD) is essential to resolve this ambiguity for any given batch.

-

Solubility Profile : The compound exhibits limited solubility in common polar protic solvents like methanol, requiring heating to achieve even slight dissolution.[2] It is also slightly soluble in DMSO.[2] Given its use in synthesis steps involving solvents like toluene and tetrahydrofuran (THF), it can be inferred that it possesses greater solubility in less polar organic solvents.[4][5] A comprehensive solubility profile across a range of pharmaceutically acceptable solvents is a crucial dataset for developing purification and crystallization protocols.

-

Spectroscopic Profile : While specific spectral data is not universally published, commercial suppliers confirm the availability of analytical data such as NMR and HPLC for structure and purity confirmation.[16] For quality control, the ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons on both the pyridine and phenyl rings, singlets for the two methyl groups (one on the pyridine ring and one on the sulfone group), and a key singlet for the methylene (-CH₂-) bridge. The ¹³C NMR would similarly provide a distinct fingerprint of the 15 carbon atoms in their unique chemical environments.

Experimental Protocols for Physical Characterization

To ensure the reliability and reproducibility of data, standardized experimental protocols are necessary. The following represents best-practice methodologies for characterizing the key physical properties of this intermediate.

Caption: Workflow for comprehensive physical characterization of the ketosulfone intermediate.

Protocol 1: Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Rationale: DSC provides a more accurate and detailed thermal profile than visual methods. It can detect melt endotherms, decomposition events, and solid-solid transitions indicative of polymorphism, explaining the causality behind the observed thermal behavior.

-

Sample Preparation: Accurately weigh 2-5 mg of the dried compound into a non-hermetic aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at 25°C.

-

Ramp the temperature from 25°C to 350°C at a rate of 10°C/min. The upper limit is chosen to encompass both reported melting points.

-

Use a nitrogen purge (50 mL/min) to provide an inert atmosphere and prevent oxidative degradation.

-

-

Data Analysis: Analyze the resulting heat flow curve. The peak onset of the endotherm is reported as the melting point. Note any exothermic events that may indicate decomposition.

Protocol 2: Equilibrium Solubility Determination (Shake-Flask Method)

Rationale: This is the gold-standard method for determining thermodynamic solubility, providing trustworthy data essential for crystallization and formulation design. The use of HPLC for quantification ensures specificity and accuracy.

-

System Preparation: Add an excess amount of the solid compound to several vials, each containing a known volume (e.g., 5 mL) of a selected solvent (e.g., isopropanol, acetone, water, methanol).

-

Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C) for 48-72 hours to ensure equilibrium is reached.

-

Sample Collection & Preparation: After equilibration, allow the vials to stand for 2 hours for the excess solid to settle. Carefully withdraw a sample from the supernatant using a syringe fitted with a 0.22 µm filter to remove undissolved solids.

-

Quantification: Dilute the filtered sample with a suitable mobile phase and analyze by a validated High-Performance Liquid Chromatography (HPLC) method with UV detection. Calculate the concentration against a standard curve.

Protocol 3: X-ray Powder Diffraction (XRPD) for Crystalline Form Analysis

Rationale: XRPD is the primary tool for identifying the crystalline state (or lack thereof) and for distinguishing between different polymorphs. This is a self-validating system for confirming the solid-state form of the material.

-

Sample Preparation: Gently pack a sufficient amount of the powder sample into the sample holder. Ensure the surface is flat and level with the holder's surface.

-

Instrument Setup: Place the sample holder into the diffractometer.

-

Data Acquisition: Scan the sample using Cu Kα radiation over a 2θ range of 2° to 40°. Use appropriate step sizes (e.g., 0.02°) and scan speeds.

-

Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ angle, serves as a unique fingerprint for the crystalline form. A sharp pattern of peaks indicates a crystalline material, while a broad halo indicates an amorphous solid.

Handling, Storage, and Safety

-

Storage Conditions : For long-term stability, the compound should be stored at room temperature in a dry environment, inside well-sealed containers to protect it from moisture.[2][12]

-

Safety Profile : Safety data indicates that the compound is a skin irritant.[3][14] Standard personal protective equipment, including gloves, lab coats, and eye protection, should be worn when handling the material. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone is a well-defined solid that serves as a cornerstone in the synthesis of Etoricoxib. While key physical data such as molecular weight and formula are firmly established, properties like the melting point require careful in-house verification due to conflicting reports in the literature, possibly arising from polymorphism. The experimental protocols outlined in this guide provide a robust framework for researchers to generate reliable, batch-specific data. A thorough characterization of its thermal behavior, solubility, and solid-state form is paramount for achieving efficient, controlled, and scalable manufacturing of the final active pharmaceutical ingredient.

References

- 1. 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone | 221615-75-4 [chemicalbook.com]

- 2. 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone CAS#: 221615-75-4 [m.chemicalbook.com]

- 3. 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone | C15H15NO3S | CID 9925991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. A Process For Preparation Of 1 (6 Methylpyridin 3 Yl) 2 [4 [quickcompany.in]

- 5. EP2551265B1 - Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. - Google Patents [patents.google.com]

- 6. Study of Thermal Properties, Molecular Dynamics, and Physical Stability of Etoricoxib Mixtures with Octaacetylmaltose near the Glass Transition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Etoricoxib | 202409-33-4 [chemicalbook.com]

- 8. Etoricoxib | C18H15ClN2O2S | CID 123619 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 1-(6-Methyl-3-pyridinyl)-2-[4-(methylsulfonyl)phenyl]ethanone [lgcstandards.com]

- 10. chemscene.com [chemscene.com]

- 11. 1-(6-Methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 12. 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone | 221615-75-4 [sigmaaldrich.com]

- 13. US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents [patents.google.com]

- 14. echemi.com [echemi.com]

- 15. echemi.com [echemi.com]

- 16. 221615-75-4|1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone|BLD Pharm [bldpharm.com]

The Emergence of a Key Intermediate: A Technical Guide to 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone

A Foreword for the Modern Drug Hunter: In the landscape of modern medicinal chemistry, the journey from a conceptual target to a clinically effective therapeutic is rarely linear. It is a path paved with meticulous synthesis, rigorous analysis, and a deep understanding of molecular interactions. This guide delves into the scientific narrative of a pivotal molecule, 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone, a cornerstone in the development of selective COX-2 inhibitors. While not an active pharmaceutical ingredient in itself, its existence and chemical ingenuity unlock the pathway to a significant class of anti-inflammatory agents. Herein, we explore its discovery, synthesis, and the profound impact of its structural attributes on the creation of targeted therapies.

The Genesis: A Response to a Clinical Imperative

The story of 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone is intrinsically linked to the quest for safer non-steroidal anti-inflammatory drugs (NSAIDs). Traditional NSAIDs competitively inhibit both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[1][2] While the inhibition of COX-2 is responsible for the desired anti-inflammatory and analgesic effects, the simultaneous inhibition of COX-1 often leads to undesirable gastrointestinal and renal side effects.[1][3] This clinical challenge spurred the development of selective COX-2 inhibitors, a new class of drugs designed to mitigate these adverse effects.[2][3]

The subject of this guide emerged from an extensive drug discovery program at Merck aimed at creating Etoricoxib, a potent and selective COX-2 inhibitor.[4] The unique molecular architecture of 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone, featuring a 6-methylpyridin-3-yl moiety linked to a 4-(methylsulfonyl)phenyl group via an ethanone bridge, was strategically designed as a key building block to construct the final, complex structure of Etoricoxib.[4]

The Art of the Molecule: Synthesis and Physicochemical Profile

The synthesis of 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone is a testament to the advancements in organic chemistry, with various methodologies developed to optimize yield and purity.

A Robust Synthetic Protocol

One common and effective method involves the oxidation of a thioether precursor. The following is a generalized, step-by-step protocol based on established literature.[5][6]

Experimental Protocol: Synthesis of 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone

-

Reaction Setup: To a three-necked flask equipped with a thermometer, condenser, and dropping funnel, add 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfanyl)phenyl]ethanone, ice-cold acetic acid, and methanesulfonic acid.[5]

-

Cooling: Cool the reaction mixture to 5-10 °C.[5]

-

Oxidation: Slowly add a 30% w/w hydrogen peroxide solution dropwise, maintaining the temperature between 5-10°C.[5]

-

Reaction Progression: Allow the reaction mixture to warm to 20-25 °C and stir for a minimum of 6 hours, monitoring for completion.[5]

-

Quenching: Upon completion, cool the mixture to 0-5 °C and carefully add a solution of sodium thiosulfate to quench any unreacted peroxide.[5]

-

Neutralization and Precipitation: Adjust the pH of the reaction mixture to 5.5-6.5 using a 30% sodium hydroxide solution to precipitate the product.[5]

-

Isolation and Purification: Stir the resulting suspension at 20-25 °C for 2 hours, then filter the solid product. Wash the solid with water and dry under a vacuum at 40 °C.[5]

Caption: A generalized workflow for the synthesis of the target intermediate.

Physicochemical Characteristics

The physical and chemical properties of 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone are crucial for its handling, storage, and subsequent reactions.

| Property | Value | Reference |

| Molecular Formula | C15H15NO3S | [5] |

| Molecular Weight | 289.35 g/mol | [5] |

| Appearance | White to off-white solid | [7] |

| Boiling Point | 509.7 ± 50.0 °C at 760 mmHg | [7] |

| Density | 1.2 ± 0.1 g/cm³ | [7] |

The Path to Bioactivity: A Stepping Stone to COX-2 Inhibition

While 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone is primarily an intermediate, its structure contains key features that are prerequisites for the selective inhibition of COX-2.[4][8] The presence of the methylsulfonyl group on the phenyl ring is a critical pharmacophore that allows for specific interactions within the active site of the COX-2 enzyme.[8]

The final drug, Etoricoxib, achieves its high selectivity by exploiting a key difference between the active sites of COX-1 and COX-2. The COX-2 active site possesses a larger, more accommodating side pocket, which can be accessed by molecules with bulky side groups.[3][8] The methylsulfonyl group of Etoricoxib fits into this side pocket, leading to a stable and selective binding that is not possible with the more constricted active site of COX-1.[8]

Caption: The role of Etoricoxib in the selective inhibition of COX-2.

Ensuring Purity and Identity: Analytical Characterization

The quality control of 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone is paramount to ensure the safety and efficacy of the final pharmaceutical product. A variety of analytical techniques are employed for its characterization.[9][10]

Key Analytical Methodologies:

-

High-Performance Liquid Chromatography (HPLC): This is a cornerstone technique for assessing the purity of the compound and quantifying any related substances or impurities.[9][11] A typical HPLC method would utilize a C18 or phenyl silane bonded silica gel column with a mobile phase consisting of a buffer and an organic solvent, with detection at a specific UV wavelength.[11][12]

-

Spectrophotometry: UV-Vis spectrophotometry can be used for the quantitative determination of the compound in bulk and in various solvents, by measuring its absorbance at its wavelength of maximum absorption (λmax).[9]

-

Hyphenated Techniques: For more detailed analysis, especially in biological matrices or for impurity profiling, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) provide enhanced sensitivity and specificity.[9][10]

Conclusion: More Than an Intermediate